3-chloro-N-(3,5-dichlorophenyl)propanamide
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Overview
Description
3-chloro-N-(3,5-dichlorophenyl)propanamide is an organic compound with the molecular formula C₉H₈Cl₃NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,5-dichlorophenyl group and the alpha carbon is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to ensure better control over reaction parameters and to improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,5-dichlorophenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Hydrolysis: 3,5-dichloroaniline and 3-chloropropanoic acid.
Reduction: 3-chloro-N-(3,5-dichlorophenyl)propanamine.
Scientific Research Applications
3-chloro-N-(3,5-dichlorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)propanamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4-dichlorophenyl)propanamide
- 3-chloro-N-(3,5-difluorophenyl)propanamide
- 3-chloro-N-(3,5-dibromophenyl)propanamide
Uniqueness
3-chloro-N-(3,5-dichlorophenyl)propanamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially improve its ability to cross cell membranes.
Properties
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-2-1-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPAZRVTYKCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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